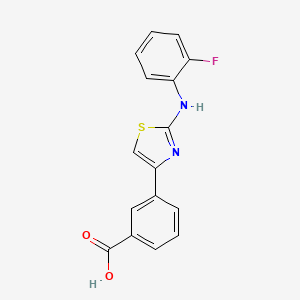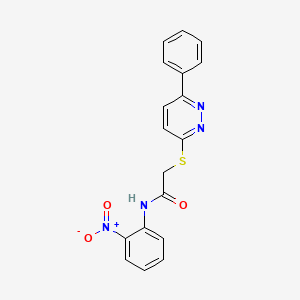
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. It is a sulfonamide derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antibacterial Agents
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide and its analogs have been synthesized and evaluated for their antibacterial properties. For example, some lamotrigine analogs, including compounds related to this chemical, have shown significant activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Development of Glutaminase Inhibitors
Compounds structurally similar to this compound have been investigated as glutaminase inhibitors. These are useful in exploring therapeutic strategies for cancer treatment. One such analog showed potent inhibition of lymphoma cell growth in vitro and in mouse models (Shukla et al., 2012).
Antibacterial Activity Against MRSA
Derivatives of this compound have been synthesized and tested against Methicillin-Resistant Staphylococcus aureus (MRSA). Certain derivatives exhibited potent antibacterial activity, significantly more potent than standard drugs (Chaudhari et al., 2020).
Photochemistry and Electrochemistry Applications
Research on compounds with structural elements similar to this compound includes the study of their photochemical and electrochemical properties. These compounds are relevant in the development of light-responsive materials and for understanding electron transfer processes (Jarosz et al., 2009).
Antimalarial Activity
Similar compounds have been evaluated for their antimalarial activity, showing promise in combating malaria, particularly against resistant strains of parasites (Werbel et al., 1986).
Synthesis and Biological Activity in Medicinal Chemistry
Research in medicinal chemistry includes the synthesis of novel compounds with the 2-nitrophenylacetamide moiety, focusing on their biological activity, such as antimicrobial and anticancer properties. These studies contribute to the development of new therapeutic agents (Rahman et al., 2005).
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-15-8-4-5-9-16(15)22(24)25)12-26-18-11-10-14(20-21-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDEYXMPXGDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

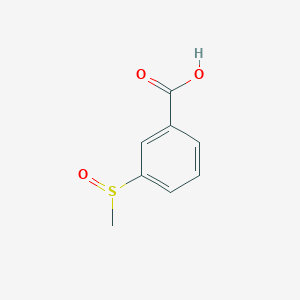

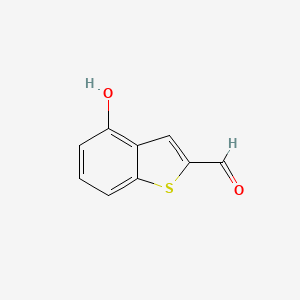
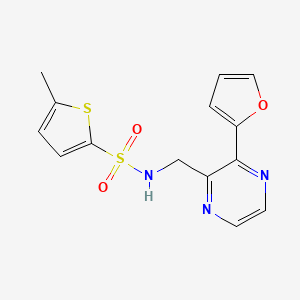
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
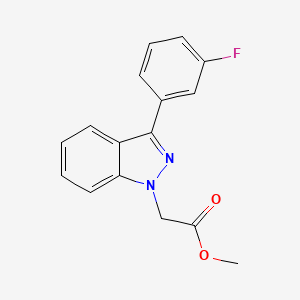
![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)
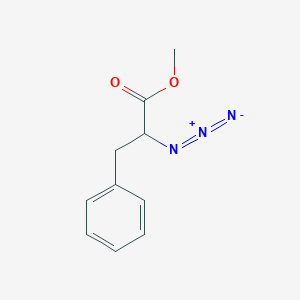
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)
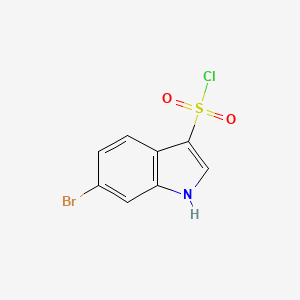
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)
![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)
